5-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
5-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with a chlorinated thiophene and a sulfonyl piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multi-step organic synthesis. One common route includes:
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Formation of the Piperidine Intermediate
Starting Materials: 5-chlorothiophene-2-sulfonyl chloride and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Product: 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine.
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Coupling with Pyrimidine
Starting Materials: 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine and 5-chloro-2-hydroxypyrimidine.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Conditions: Typically involve nucleophilic or electrophilic reagents.
Products: Substituted derivatives of the original compound.
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Oxidation and Reduction
Conditions: Use of oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Products: Oxidized or reduced forms of the compound, potentially altering the functional groups.
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Coupling Reactions
Conditions: Catalyzed by palladium or other transition metals.
Products: Larger, more complex molecules formed by coupling with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Palladium catalysts, DCC.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and anti-inflammatory drugs.
Biological Probes: Used in the design of molecular probes for studying biological pathways.
Industry
Agriculture: Potential use in the development of agrochemicals.
Electronics: Utilized in the synthesis of organic semiconductors.
Mechanism of Action
The mechanism by which 5-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-((1-(thiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: Lacks the additional chlorine atom on the thiophene ring.
2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: Lacks the chlorine atom on the pyrimidine ring.
Uniqueness
5-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to the presence of both chlorine atoms, which can significantly influence its electronic properties and reactivity, making it a versatile compound in various chemical and biological applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-chloro-2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3S2/c14-9-6-16-13(17-7-9)21-10-2-1-5-18(8-10)23(19,20)12-4-3-11(15)22-12/h3-4,6-7,10H,1-2,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBSERYPIDSLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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